Cas no 1152521-01-1 (ethyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate)

ethyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate
- 1152521-01-1
- EN300-16097163
-
- Inchi: 1S/C14H17N3O2/c1-2-19-14(18)8-13(15)11-9-16-17(10-11)12-6-4-3-5-7-12/h3-7,9-10,13H,2,8,15H2,1H3
- InChI Key: DLTHNHSMULLPEQ-UHFFFAOYSA-N
- SMILES: O(CC)C(CC(C1C=NN(C2C=CC=CC=2)C=1)N)=O
Computed Properties
- Exact Mass: 259.132076794g/mol
- Monoisotopic Mass: 259.132076794g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.1Ų
- XLogP3: 1
ethyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-16097163-0.25g |
ethyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate |
1152521-01-1 | 0.25g |
$564.0 | 2023-05-25 | ||
Enamine | EN300-16097163-50mg |
ethyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate |
1152521-01-1 | 50mg |
$491.0 | 2023-09-23 | ||
Enamine | EN300-16097163-10000mg |
ethyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate |
1152521-01-1 | 10000mg |
$2516.0 | 2023-09-23 | ||
Enamine | EN300-16097163-250mg |
ethyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate |
1152521-01-1 | 250mg |
$538.0 | 2023-09-23 | ||
Enamine | EN300-16097163-0.05g |
ethyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate |
1152521-01-1 | 0.05g |
$515.0 | 2023-05-25 | ||
Enamine | EN300-16097163-2.5g |
ethyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate |
1152521-01-1 | 2.5g |
$1202.0 | 2023-05-25 | ||
Enamine | EN300-16097163-0.5g |
ethyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate |
1152521-01-1 | 0.5g |
$589.0 | 2023-05-25 | ||
Enamine | EN300-16097163-0.1g |
ethyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate |
1152521-01-1 | 0.1g |
$540.0 | 2023-05-25 | ||
Enamine | EN300-16097163-1.0g |
ethyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate |
1152521-01-1 | 1g |
$614.0 | 2023-05-25 | ||
Enamine | EN300-16097163-5000mg |
ethyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate |
1152521-01-1 | 5000mg |
$1695.0 | 2023-09-23 |
ethyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate Related Literature
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
Additional information on ethyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate
ethyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate: A Promising Compound in Pharmaceutical Research and Drug Development
ethyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate, with the CAS number 1152521-01-1, represents a significant advancement in the field of medicinal chemistry. This compound is characterized by its unique molecular structure, which combines an amino group with a substituted pyrazole ring, creating a scaffold with potential pharmacological activities. Recent studies have highlighted the importance of such molecular frameworks in the development of novel therapeutics, particularly in the treatment of neurodegenerative disorders and inflammatory conditions.
The chemical structure of ethyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate features a central pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. The 1-phenyl substituent on the pyrazole ring introduces aromaticity, enhancing the compound's stability and interaction potential with biological targets. The amino group at the alpha position of the propanoate chain further contributes to its reactivity, enabling it to participate in various biochemical processes.
Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated the potential of ethyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate in modulating inflammatory pathways. The compound was shown to inhibit the activity of phospholipase A2 (PLA2), a key enzyme involved in the production of pro-inflammatory mediators such as leukotrienes and prostaglandins. This property makes it a candidate for the development of anti-inflammatory drugs, particularly for conditions like rheumatoid arthritis and inflammatory bowel disease.
Another significant finding from a 2023 study in European Journal of Medicinal Chemistry is the potential of ethyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate in neurodegenerative diseases. The compound was found to exhibit neuroprotective effects by reducing oxidative stress and enhancing the survival of neuronal cells. These effects were observed in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
The mechanism of action of ethyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate is currently under investigation. Preliminary studies suggest that the compound may interact with multiple molecular targets, including ion channels, receptors, and enzymes. For instance, the 1-phenyl substituent on the pyrazole ring may facilitate interactions with G-protein coupled receptors (GPCRs), while the amino group could participate in hydrogen bonding with target proteins.
Pharmaceutical companies and academic institutions are increasingly focusing on the development of compounds like ethyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate due to their potential to address unmet medical needs. The compound's ability to modulate multiple biological pathways makes it a versatile candidate for drug development. However, further research is needed to fully understand its pharmacokinetics, toxicity profile, and therapeutic potential.
One of the challenges in the development of ethyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate is ensuring its bioavailability and stability in vivo. While in vitro studies have shown promising results, the compound must undergo rigorous preclinical and clinical testing to evaluate its safety and efficacy in human subjects. This process involves assessing its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as its potential side effects.
Recent advancements in computational chemistry and molecular modeling have provided valuable insights into the behavior of ethyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate. These tools allow researchers to predict the compound's interactions with biological targets and optimize its structure for improved therapeutic outcomes. For example, molecular docking studies have identified potential binding sites on target proteins, guiding the design of more effective derivatives.
The synthesis of ethyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate involves a series of well-established chemical reactions, including the formation of the pyrazole ring and the introduction of the amino group. The synthesis process is optimized to ensure high yield and purity, which are critical for pharmaceutical applications. Researchers are also exploring green chemistry methods to make the synthesis process more sustainable and environmentally friendly.
Collaboration between academic researchers and pharmaceutical companies is essential for the successful development of ethyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate. These partnerships facilitate the sharing of resources, expertise, and data, accelerating the translation of research findings into clinical applications. Additionally, regulatory agencies are playing a crucial role in ensuring that the development of such compounds meets the highest standards of safety and efficacy.
Despite the promising potential of ethyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate, there are still challenges to be addressed. These include the need for further preclinical and clinical studies to confirm its therapeutic benefits and safety profile. Additionally, the development of cost-effective manufacturing processes is essential for the widespread availability of the compound as a therapeutic agent.
In conclusion, ethyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate with the CAS number 1152521-01-1 represents a promising candidate for the development of novel therapeutics. Its unique molecular structure and potential pharmacological activities make it a valuable subject for further research. Continued efforts in drug discovery, chemical synthesis, and clinical evaluation will be crucial in realizing its full therapeutic potential.
As the field of medicinal chemistry continues to evolve, compounds like ethyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate will play an increasingly important role in the development of innovative treatments for a wide range of diseases. The ongoing research and collaboration among scientists, pharmaceutical companies, and regulatory agencies will be instrumental in bringing these promising compounds to the market, ultimately benefiting patients worldwide.
1152521-01-1 (ethyl 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoate) Related Products
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)




